molecular formula C23H17NO5 B241379 3-Phenoxybenzyl 2-(1,3-dioxoisoindolin-2-yl)acetate

3-Phenoxybenzyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Cat. No.: B241379
M. Wt: 387.4 g/mol
InChI Key: PVGHMNAQWFVUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenoxybenzyl 2-(1,3-dioxoisoindolin-2-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a white crystalline powder that is soluble in organic solvents and is synthesized through a multi-step process involving several reagents and catalysts.

Mechanism of Action

The exact mechanism of action of 3-Phenoxybenzyl 2-(1,3-dioxoisoindolin-2-yl)acetate is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in cell growth and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Research has shown that this compound has several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the body. It has also been shown to increase the levels of anti-inflammatory cytokines and antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-Phenoxybenzyl 2-(1,3-dioxoisoindolin-2-yl)acetate in lab experiments is its high potency and specificity. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on 3-Phenoxybenzyl 2-(1,3-dioxoisoindolin-2-yl)acetate. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another direction is the exploration of its potential use in the treatment of other inflammatory diseases, such as arthritis and asthma. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 3-Phenoxybenzyl 2-(1,3-dioxoisoindolin-2-yl)acetate involves a series of reactions that start with the condensation of phthalic anhydride and aniline to form 3-phenylphthalimide. This intermediate is then reacted with 3-phenoxybenzyl chloride in the presence of a base to yield the final product.

Scientific Research Applications

The potential therapeutic applications of 3-Phenoxybenzyl 2-(1,3-dioxoisoindolin-2-yl)acetate have been explored in several scientific studies. One of the most promising applications is in the treatment of cancer. Research has shown that the compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Properties

Molecular Formula

C23H17NO5

Molecular Weight

387.4 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C23H17NO5/c25-21(14-24-22(26)19-11-4-5-12-20(19)23(24)27)28-15-16-7-6-10-18(13-16)29-17-8-2-1-3-9-17/h1-13H,14-15H2

InChI Key

PVGHMNAQWFVUIN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)COC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)COC(=O)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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